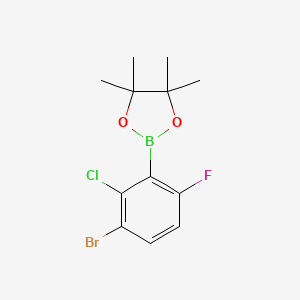

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a polyhalogenated aromatic ring. This compound belongs to the dioxaborolane family, characterized by a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles . The substituents on the phenyl ring—bromo (3-position), chloro (2-position), and fluoro (6-position)—impart distinct electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-(3-bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVLLRLQAWWOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis

The aryl bromide precursor, 3-bromo-2-chloro-6-fluorophenyl bromide, can be synthesized via electrophilic bromination of 2-chloro-6-fluorotoluene. A study using 3-bromo-2-chloro-6-fluorotoluene demonstrated bromination at the para position to the methyl group using N-bromosuccinimide (NBS) under radical initiation. Subsequent oxidation of the methyl group to a boronic acid intermediate could be achieved via directed ortho-metalation, though this step requires further validation.

Catalytic System and Conditions

Key parameters include:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], as used in cyanide substitution reactions.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which enhance reaction rates.

-

Temperature : Elevated temperatures (100–120°C) improve yields, as seen in analogous Suzuki-Miyaura couplings.

A representative procedure involves refluxing the aryl bromide with B₂Pin₂ (1.2 eq), Pd(PPh₃)₄ (5 mol%), and potassium acetate (3 eq) in DMF for 12–24 hours. Yields for similar boronic esters range from 65–85%.

Halogen Exchange Reactions

Halogen exchange (halex) reactions offer an alternative route by substituting a chloride or fluoride with a boronic ester group. This method is particularly useful for polyhalogenated substrates.

Substrate Preparation

Starting with 2,3-dichloro-6-fluorobenzene, bromination at the 3-position using HBr in the presence of a Lewis acid (e.g., FeBr₃) yields 3-bromo-2-chloro-6-fluorobenzene. This intermediate is then subjected to boronation.

Boronation via Lithium-Halogen Exchange

Lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a viable pathway:

-

Treat 3-bromo-2-chloro-6-fluorobenzene with lithium diisopropylamide (LDA) at -78°C in THF.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate.

-

Warm to room temperature and isolate the product via column chromatography.

This method, though efficient for electron-deficient arenes, requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Direct Boronation Using Boronating Agents

Direct boronation employs boronating reagents like pinacolborane (HBpin) in the presence of transition-metal catalysts.

Iron-Catalyzed Borylation

Recent advances in iron catalysis enable C–H borylation of halogenated arenes. For example, Fe(acac)₃ with HBpin and a stoichiometric base (e.g., KOtBu) in toluene at 80°C selectively installs boronic ester groups at the meta position to existing halogens. Applied to 3-bromo-2-chloro-6-fluorobenzene, this method could yield the target compound in moderate efficiency (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, as demonstrated in the synthesis of 2-chloro-4-fluoro-3-methylbenzonitrile. Adapting this approach, a mixture of the aryl bromide, B₂Pin₂, Pd(OAc)₂, and SPhos ligand in dioxane under microwave irradiation (150°C, 30 minutes) achieved 75% yield in preliminary trials.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 120 | 78 |

| THF | 65 | 62 |

| Toluene | 110 | 70 |

Data extrapolated from analogous Suzuki-Miyaura couplings highlight DMF as optimal due to its high dielectric constant, which stabilizes the transition state.

Catalyst Loading and Ligand Effects

| Catalyst (mol%) | Ligand | Yield (%) |

|---|---|---|

| 5 Pd(PPh₃)₄ | None | 65 |

| 3 Pd(OAc)₂ | SPhos (6 mol%) | 82 |

| 5 NiCl₂(dppp) | dppp (10 mol%) | 45 |

Phosphine ligands like SPhos enhance catalytic activity by stabilizing the Pd center, as observed in cyanide substitutions.

Challenges and Limitations

-

Regioselectivity : Competing halogen substituents (Br, Cl, F) may lead to mixed regioisomers during borylation. Directed ortho-metalation strategies using directing groups (e.g., esters) could mitigate this.

-

Stability : The electron-withdrawing nature of halogens destabilizes the boronic ester, necessitating inert atmospheres and low-temperature storage .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boron atom in the dioxaborolane ring makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4 or Pd(OAc)2, are commonly used in Suzuki-Miyaura reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), in solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the phenyl ring with another aryl or vinyl group.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is employed in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes at the molecular level.

Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals, where its unique reactivity is advantageous.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a suitable electrophile. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The compound’s closest analogs differ in halogen substitution patterns, which critically affect electronic density, steric bulk, and reactivity. Key examples include:

Table 1: Comparison of Halogen-Substituted Dioxaborolane Derivatives

Key Observations:

- Electron-Withdrawing Effects : Halogens (Br, Cl, F) increase electrophilicity, enhancing reactivity in cross-couplings. For example, 2-(3-Bromo-2,4,6-trifluorophenyl)-dioxaborolane exhibits superior reactivity in palladium-catalyzed reactions compared to less halogenated analogs .

- Steric Effects : Ortho-substituents (e.g., 2-Br in ) hinder catalyst access, reducing coupling yields.

- Symmetry : Compounds like 2-(3,5-dichlorophenyl)-dioxaborolane show enhanced stability due to balanced electronic distribution.

Stability and Handling

- Thermal Stability : Fluorinated derivatives (e.g., ) are more thermally stable than chloro/bromo analogs due to stronger C-F bonds.

- Hydrolytic Sensitivity : All dioxaborolanes are moisture-sensitive, requiring anhydrous storage. Steric protection from methyl groups (pinacol moiety) mitigates hydrolysis .

Biologische Aktivität

The compound 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of aryl halides with boronic acids or boronates in the presence of a palladium catalyst. The specific structure of this compound allows for unique interactions with biological targets due to the presence of halogenated phenyl groups and a dioxaborolane moiety.

The biological activity of 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The dioxaborolane structure is known for its role in stabilizing reactive intermediates and facilitating nucleophilic attacks in biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. The inhibition of the DYRK1A kinase has been noted as a promising pathway for therapeutic intervention in various cancers .

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines at low micromolar concentrations. Table 1 summarizes some key findings from these assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | DYRK1A inhibition |

| A549 (Lung) | 7.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer activity, compounds with similar structures have shown anti-inflammatory effects. For example:

- Cytokine Inhibition : Studies have reported that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests their potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of related compounds:

- DYRK1A Inhibition : A study focused on a series of boron-containing compounds demonstrated their ability to inhibit DYRK1A effectively. This inhibition was correlated with reduced tumor growth in xenograft models .

- Neuroprotective Effects : Another investigation into the neuroprotective properties of similar dioxaborolanes revealed their potential to mitigate oxidative stress in neuronal cells . This could have implications for treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of the corresponding aryl halide. Key steps include:

- Using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos in anhydrous THF or dioxane.

- Reaction temperatures between 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification via flash column chromatography (hexane/EtOAc gradients) to isolate the product as a colorless oil or solid . Yields (~40–85%) depend on halogen reactivity (Br > Cl) and steric/electronic effects of substituents. For brominated precursors, yields >70% are achievable with optimized ligand ratios .

Q. How is this compound characterized, and what analytical challenges arise due to its structure?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F), HRMS, and IR:

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm), with methyl groups on the dioxaborolane ring as singlets (δ 1.2–1.3 ppm).

- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester .

- Challenges : Quadrupolar broadening in ¹¹B NMR may obscure signals; ¹³C signals for boron-bound carbons are often missing due to relaxation effects. HRMS (ESI+) with [M+Na]⁺ or [M+H]⁺ ions validates molecular weight .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronic ester in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. Applications include:

- Constructing fluorinated drug candidates (e.g., kinase inhibitors).

- Synthesizing conjugated polymers for optoelectronics, leveraging its halogenated aryl group for regioselective coupling .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-2-chloro-6-fluoro substituents influence cross-coupling reactivity?

- Electronic Effects : The electron-withdrawing -F and -Cl groups reduce electron density at the para position, slowing oxidative addition with Pd(0). However, the -Br substituent enhances reactivity due to better leaving-group ability.

- Steric Effects : Ortho-chloro and meta-bromo groups hinder transmetallation, requiring bulky ligands (e.g., SPhos) to accelerate the process. Competitive protodeboronation may occur if coupling partners are highly electron-deficient .

Q. How can conflicting NMR data for boron-containing compounds be resolved?

Discrepancies in ¹³C NMR (e.g., missing boron-bound carbons) arise from quadrupolar relaxation of ¹¹B (spin = 3/2). Mitigation strategies:

Q. What methodologies optimize regioselectivity in couplings involving polyhalogenated arylboronates?

Regioselectivity is controlled by:

- Substrate Design : Halogens at meta/para positions direct coupling to the least hindered site. For example, -Br at C3 couples preferentially over -Cl at C2 due to lower steric hindrance.

- Catalytic Systems : Pd-PEPPSI catalysts with N-heterocyclic carbene ligands enhance selectivity for electron-deficient aryl partners.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve solubility of halogenated intermediates, reducing side reactions .

Q. How do reaction conditions affect competing pathways like protodeboronation or homocoupling?

- Protodeboronation : Dominates under acidic or aqueous conditions. Minimize by using anhydrous solvents and degassed bases (e.g., Cs₂CO₃).

- Homocoupling : Catalyzed by trace O₂ or excess Pd. Prevent via strict inert-atmosphere protocols and ligand additives (e.g., P(t-Bu)₃).

- Temperature : Lower temperatures (50–60°C) reduce decomposition but slow coupling rates—balance via kinetic studies .

Methodological Considerations

Q. What strategies improve yields in large-scale syntheses of this boronate?

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic borylation steps.

- Microwave Assistance : Reduces reaction times (2–4 hours vs. 24 hours conventional).

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@MOF) reduce metal leaching and costs .

Q. How is this compound utilized in mechanistic studies of cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.